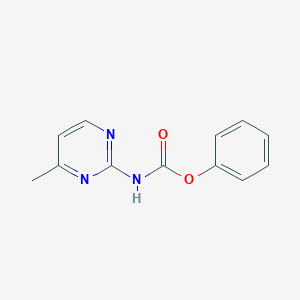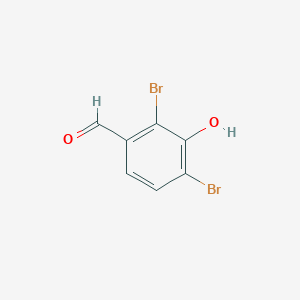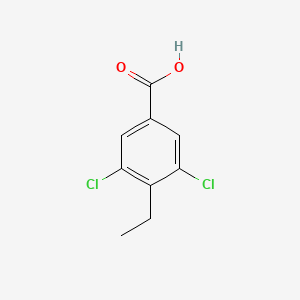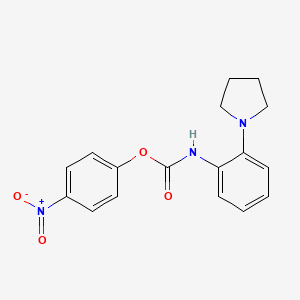
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with N-(2-pyrrolidin-1-ylphenyl)amine. The reaction is usually carried out in the presence of a base, such as triethylamine, at room temperature. The product is then purified using column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: 4-aminophenyl N-(2-pyrrolidin-1-ylphenyl)carbamate.
Substitution: Substituted carbamates.
Hydrolysis: N-(2-pyrrolidin-1-ylphenyl)amine and 4-nitrophenol.
Aplicaciones Científicas De Investigación
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of (4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the carbamate group can inhibit certain enzymes by forming covalent bonds with their active sites. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
4-nitrophenyl N-phenylcarbamate: Similar structure but lacks the pyrrolidine ring.
4-nitrophenyl N-(2-morpholin-4-ylphenyl)carbamate: Contains a morpholine ring instead of a pyrrolidine ring.
4-nitrophenyl N-(2-piperidin-1-ylphenyl)carbamate: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new chemical entities .
Propiedades
Fórmula molecular |
C17H17N3O4 |
|---|---|
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate |
InChI |
InChI=1S/C17H17N3O4/c21-17(24-14-9-7-13(8-10-14)20(22)23)18-15-5-1-2-6-16(15)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2,(H,18,21) |
Clave InChI |
SXJKUZNTYJWATJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC=CC=C2NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


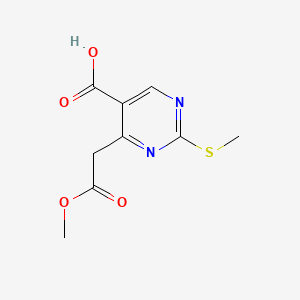
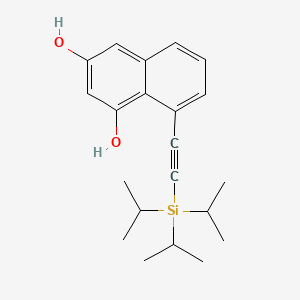
![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
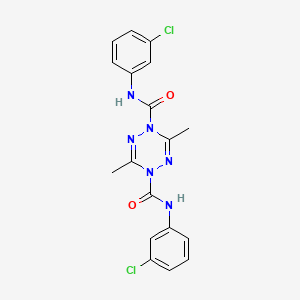
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)

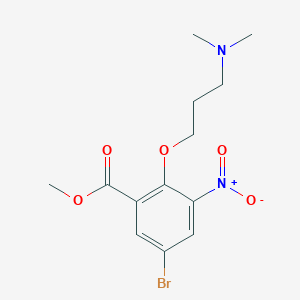
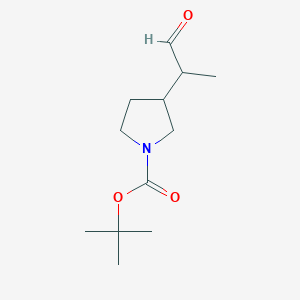

![3-{1-[3-(1-Isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13935169.png)
